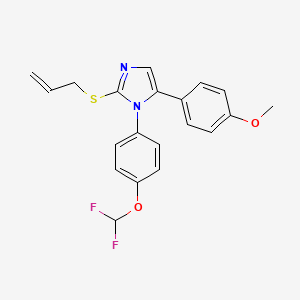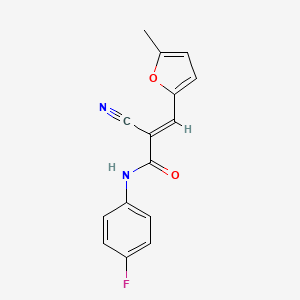![molecular formula C22H35N3O2 B2624044 N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1788561-31-8](/img/structure/B2624044.png)
N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide: is a complex organic compound that features a bipiperidine core with a tert-butylphenyl and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to attach the bipiperidine and methoxy groups .
Industrial Production Methods: Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of complex organic compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bipiperidines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The bipiperidine core provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the bipiperidine and methoxy groups.
4,4’-Di-tert-butylbiphenyl: Contains a biphenyl core with tert-butyl groups but lacks the bipiperidine and methoxy functionalities.
Uniqueness: N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bipiperidine core, along with the tert-butyl and methoxy groups, allows for diverse chemical reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-22(2,3)17-5-7-18(8-6-17)23-21(26)25-13-9-19(10-14-25)24-15-11-20(27-4)12-16-24/h5-8,19-20H,9-16H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDQTFBGVKFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2623961.png)



![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid](/img/structure/B2623970.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide](/img/structure/B2623972.png)

![N-methyl-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2623975.png)

![3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine](/img/structure/B2623978.png)




